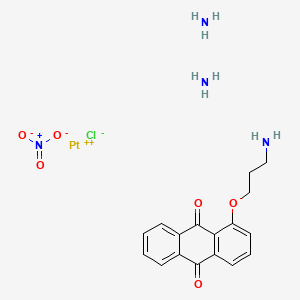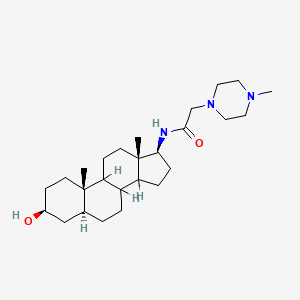
3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane involves multiple steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the hydroxy, piperazine, and acetylamino groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: It has been investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Research has focused on its potential therapeutic applications, including its effects on hormone regulation and potential use in treating certain medical conditions.
Mecanismo De Acción
The mechanism of action of 3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-beta-Hydroxy-17-beta-((N-methylpiperazino)acetylamino)-5-alpha-androstane can be compared with other steroidal compounds that have similar structures and functional groups. Some similar compounds include:
Testosterone: A naturally occurring steroid hormone with similar structural features.
Dihydrotestosterone: Another naturally occurring steroid hormone with a similar backbone structure.
Synthetic steroids: Various synthetic steroids with modifications to the steroidal backbone and functional groups.
Propiedades
Número CAS |
114967-70-3 |
|---|---|
Fórmula molecular |
C26H45N3O2 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
N-[(3S,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C26H45N3O2/c1-25-10-8-19(30)16-18(25)4-5-20-21-6-7-23(26(21,2)11-9-22(20)25)27-24(31)17-29-14-12-28(3)13-15-29/h18-23,30H,4-17H2,1-3H3,(H,27,31)/t18-,19-,20?,21?,22?,23-,25-,26-/m0/s1 |
Clave InChI |
QFBNAGXBPHDTHX-CUTQXZKCSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4NC(=O)CN5CCN(CC5)C)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)CN5CCN(CC5)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


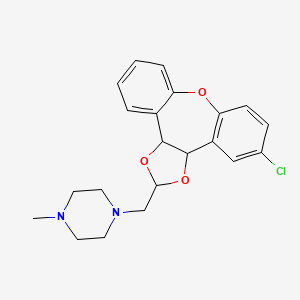
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
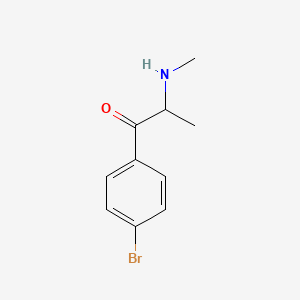
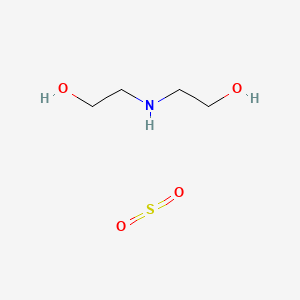
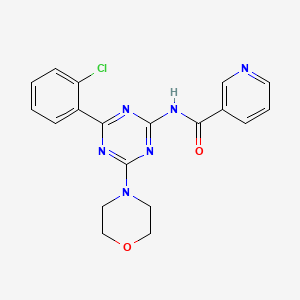
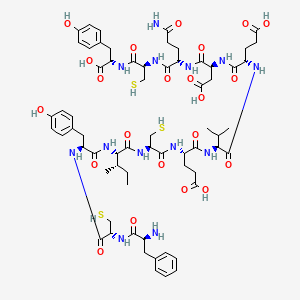



![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)


